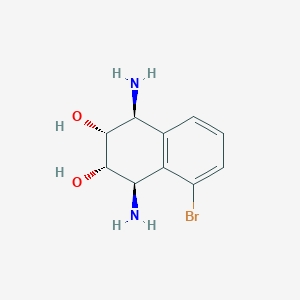
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): is a complex organic compound with a molecular structure that includes multiple functional groups such as amino, hydroxyl, and bromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) typically involves multiple steps, starting from simpler organic compounds. One common approach is the bromination of naphthalene derivatives followed by selective reduction and functional group modifications. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the racemic mixture with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: : The amino groups can be reduced to form amine derivatives.
Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium iodide (NaI) and reaction conditions involving polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of iodides or other substituted derivatives.
Scientific Research Applications
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It can be used as a probe in biological studies to understand molecular interactions.
Medicine: : Potential use in drug discovery and development due to its structural complexity and reactivity.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): can be compared to other similar compounds such as 2,3-diamino-5-bromopyridine and 2-bromo-1,2,3,4-tetrahydronaphthalene . While these compounds share structural similarities, the presence of different functional groups and stereochemistry can lead to distinct chemical properties and applications.
List of Similar Compounds
2,3-Diamino-5-bromopyridine
2-bromo-1,2,3,4-tetrahydronaphthalene
5-bromo-1,2,3,4-tetrahydronaphthalene
Properties
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3,7-10,14-15H,12-13H2/t7-,8+,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNJIKHMJJBMEU-JLIMGVALSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(C(C2N)O)O)N)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@H]([C@@H]([C@@H]([C@H]2N)O)O)N)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














